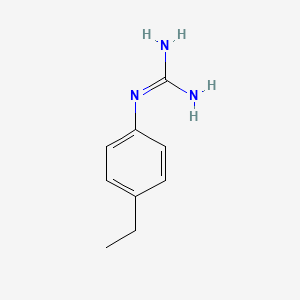

N-(4-ethylphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSZGPBYQCNGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394482 | |

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111299-89-9 | |

| Record name | N-(4-ethylphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Ethylphenyl Guanidine

Classical Approaches for Guanidine (B92328) Synthesis

Classical methods for the synthesis of guanidines have been well-established for many years and remain relevant in modern organic synthesis. These approaches typically involve the reaction of an amine with a guanylating agent.

Reactions Involving Amines and Cyanamide (B42294) Derivatives

One of the most fundamental methods for the preparation of monosubstituted guanidines is the reaction of an amine with cyanamide. thieme-connect.deresearchgate.net In the case of N-(4-ethylphenyl)guanidine, this involves the direct reaction of 4-ethylaniline (B1216643) with cyanamide. The reaction is typically carried out by heating the amine hydrochloride salt with cyanamide, often in a solvent like water or ethanol. oup.comchemicalbook.com The amine salt protonates the cyanamide, activating it for nucleophilic attack by the amine.

The general reaction is as follows: 4-Et-Ph-NH2 + H2N-CN -> 4-Et-Ph-NH-C(=NH)-NH2

While this method is straightforward, it can sometimes be hampered by the polymerization of cyanamide under the reaction conditions, leading to the formation of byproducts like dicyandiamide and melamine, which can complicate purification. oup.com The yields for the reaction of cyanamide with arylamines can be moderate to low. thieme-connect.de

A variation of this method involves the use of substituted cyanamides. For instance, an N-arylcyanamide can react with an amine to produce a disubstituted guanidine. While not directly applicable to the synthesis of the parent this compound, this highlights the versatility of cyanamide derivatives in guanidine synthesis. researchgate.net

Table 1: Examples of Guanidine Synthesis from Amines and Cyanamide Derivatives

| Amine | Cyanamide Derivative | Product | Reference |

|---|---|---|---|

| 4-Ethylaniline | Cyanamide | This compound | General Method thieme-connect.de |

| Aniline (B41778) | Cyanamide | N-Phenylguanidine | oup.com |

Guanidinylation via Carbodiimide (B86325) Intermediates and Amines

The addition of amines to carbodiimides is a widely used and atom-economical method for synthesizing N,N',N''-trisubstituted guanidines. dergipark.org.trrsc.org To synthesize this compound using this approach, a protected carbodiimide or a reagent that generates a carbodiimide in situ would be necessary, followed by deprotection. A more direct, though less common for this specific product, application would be the reaction of 4-ethylaniline with a carbodiimide to form a more substituted guanidine.

The general reaction involves the nucleophilic attack of the amine on the central carbon atom of the carbodiimide. This reaction can often be slow, especially with less nucleophilic aromatic amines, and may require heating or catalysis. dergipark.org.trrsc.org

4-Et-Ph-NH2 + R-N=C=N-R' -> 4-Et-Ph-NH-C(=NR)-NHR'

The uncatalyzed reaction of aromatic amines with carbodiimides often requires harsh conditions and may not proceed to a detectable degree even with prolonged heating. dergipark.org.tr The reactivity is also dependent on the basicity of the amine. rsc.org

Table 2: Synthesis of Guanidines from Amines and Carbodiimides

| Amine | Carbodiimide | Product Type | Reference |

|---|---|---|---|

| Aromatic Amines | Diisopropylcarbodiimide | N,N',N''-Trisubstituted Guanidine | dergipark.org.tr |

Preparation from Thiourea (B124793) Precursors

The conversion of thioureas to guanidines is a common and effective synthetic strategy. This method typically involves the S-alkylation of the thiourea to form a reactive isothiourea intermediate, which is then displaced by an amine. Alternatively, desulfurization of the thiourea in the presence of an amine can directly yield the guanidine. rsc.orgresearchgate.net

For the synthesis of this compound, the precursor would be N-(4-ethylphenyl)thiourea. This can be prepared by reacting 4-ethylaniline with a thiocyanate salt or by other standard methods for thiourea synthesis. beilstein-journals.orgmdpi.com

The conversion of N-(4-ethylphenyl)thiourea to this compound can be achieved using several reagents:

Mercury(II) oxide or other metal salts: These reagents act as desulfurizing agents, promoting the reaction with ammonia or an amine. scholaris.ca

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the thiourea for reaction with an amine. acs.org

Oxidative amination: Oxidation of the thiourea can lead to a reactive intermediate that is subsequently displaced. google.com

Carbodiimides are believed to be intermediates in the synthesis of guanidines from thioureas. rsc.orgresearchgate.net Although this method is widely used, it often requires the use of toxic reagents like mercury salts. researchgate.net

Catalytic Synthesis of Arylguanidines

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric and often toxic reagents, catalytic approaches for guanidine synthesis have been developed. nih.govrsc.orgrsc.org

Metal-Catalyzed Guanidine Formation

A variety of metal catalysts have been shown to be effective in promoting the synthesis of guanidines, particularly through the addition of amines to carbodiimides or cyanamides. researchgate.netnih.gov These catalysts can activate either the amine or the carbodiimide/cyanamide, facilitating the C-N bond formation.

Copper(I) Iodide (CuI): Copper catalysts are versatile and have been used in various guanidinylation reactions. calibrechem.comnbinno.comwikipedia.org For instance, a copper(I) iodide-catalyzed reaction of N-arylcyanamides with amines provides a direct route to N,N'-disubstituted guanidines. researchgate.net A copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine can also produce trisubstituted N-aryl guanidines. organic-chemistry.org Furthermore, copper-catalyzed cross-coupling of guanidine nitrate (B79036) with aryl iodides has been reported for the synthesis of N,N'-disubstituted guanidines. nih.gov

Zinc Catalysts: Zinc-based catalysts, such as (Ar-BIAO)ZnCl2 complexes and nanocrystalline ZnO, have been shown to be highly chemoselective for the catalytic addition of aromatic amines to carbodiimides. ias.ac.inresearchgate.netunits.itnih.gov These reactions often exhibit broad substrate scope and good functional group tolerance. researchgate.net

Aluminum, Titanium, and Vanadium: Imido complexes of titanium and vanadium have been reported to catalyze the addition of primary aromatic amines to carbodiimides. dergipark.org.trrsc.org

Rare Earth Metals: Lanthanide amides and ytterbium triflate have demonstrated high efficiency as catalysts for the guanylation of amines with cyanamide or the addition of amines to carbodiimides, often under mild, solvent-free conditions. organic-chemistry.orgnih.gov

Table 3: Metal Catalysts in Guanidine Synthesis

| Metal Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Copper(I) Iodide | N-Arylcyanamides, Amines | Guanidinylation | researchgate.net |

| Zinc Complexes | Aromatic Amines, Carbodiimides | Guanidinylation | ias.ac.inresearchgate.net |

| Titanium/Vanadium Imido Complexes | Primary Aromatic Amines, Carbodiimides | Guanidinylation | dergipark.org.tr |

| Scandium(III) Triflate | Amines, Cyanamide | Guanylation | organic-chemistry.org |

| Ytterbium Triflate | Amines, Carbodiimides | Guanidinylation | organic-chemistry.org |

Organocatalytic and Phase-Transfer Catalysis in Guanidine Synthesis

In addition to metal-based systems, organocatalytic and phase-transfer catalysis methods have emerged as powerful tools for guanidine synthesis, often offering milder reaction conditions and avoiding residual metal contamination. researchgate.netnih.gov

Organocatalysis: Guanidines themselves can act as organocatalysts due to their strong basicity and hydrogen-bonding capabilities. researchgate.net While this is more relevant to the application of the target compound, the synthesis can also be facilitated by other organic molecules. For example, ionic liquids like 1-methylimidazolium tetrafluoroborate have been found to promote the addition of amines to carbodiimides in excellent yields. dergipark.org.tr The activation of acylcyanamides with chlorotrimethylsilane generates a reactive intermediate that efficiently guanylates a variety of amines. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-ethylaniline |

| Cyanamide |

| Dicyandiamide |

| Melamine |

| N-Phenylguanidine |

| N-[4-(Morpholin-4-yl)phenyl]guanidine |

| Diisopropylcarbodiimide |

| N-(4-ethylphenyl)thiourea |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Copper(I) iodide |

| Guanidine nitrate |

| Zinc chloride |

| Scandium(III) triflate |

| Ytterbium triflate |

| 1-methylimidazolium tetrafluoroborate |

| Chlorotrimethylsilane |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of guanidine derivatives to minimize hazardous waste, reduce reaction times, and lower energy consumption. nih.gov Key strategies include the use of microwave irradiation and the adoption of solvent-free or aqueous reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating methods. nih.govmdpi.comrsc.org This technology is particularly effective for the synthesis of substituted guanidines.

A prominent microwave-assisted route to N,N'-diarylguanidines involves the conversion of the corresponding N,N'-diarylthioureas. nih.govutexas.edu This method can be adapted for the synthesis of related structures. For instance, the synthesis of N,N'-diaryl cyanoguanidines from diarylthioureas demonstrates a mild, efficient, and high-yielding protocol under microwave irradiation. The reactions are typically facilitated by polar solvents and moderate temperatures, highlighting the efficiency of microwave heating. nih.govutexas.edu This approach significantly reduces reaction times from hours to mere minutes. nih.govmdpi.com The general success of this method for a range of diaryl structures suggests its applicability for synthesizing this compound from a suitable precursor like N-(4-ethylphenyl)thiourea.

Research on various heterocyclic compounds has consistently shown that microwave-assisted protocols offer superior results in terms of yield and reaction time compared to conventional oil-bath heating. nih.govrsc.org For example, the synthesis of highly functionalized guanidines on a soluble polymer support was significantly accelerated by microwave irradiation, reducing a 48-hour refluxing step to just 10 minutes. nycu.edu.tw

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Guanidine-Related Scaffolds

| Product Type | Precursors | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|---|

| Polymer-supported Guanidine Skeleton | Immobilized benzyl chloride, Piperazine | 16 h, N/A | 5 min, N/A | nycu.edu.tw |

| Quinolin-4-ylmethoxychromen-4-ones | Substituted quinolines, chromones | 60 min, Lower Yield | 4 min, 80-95% | nih.gov |

| 1,4-Dihydropyridine Nucleosides | Formyl-deoxyuridine, β-keto ester, ammonium (B1175870) acetate | Longer Time, Lower Yields | Short Time, 86-96% | rsc.org |

The replacement of volatile organic solvents with water or the elimination of solvents altogether represents a cornerstone of green chemistry. nih.gov Syntheses in aqueous media or under solvent-free conditions are highly desirable as they reduce pollution, decrease costs, and simplify purification processes.

One established method for preparing N,N'-disubstituted guanidines involves the reaction of the corresponding thioureas with ammonia and oxygen in an aqueous or mixed aqueous-organic solvent system. google.com This process uses readily available starting materials and produces environmentally benign byproducts like ammonium sulfate when conducted in water. google.com For example, the synthesis of diphenylguanidine from diphenylthiourea can be achieved in high yield (98.1%) using a water-methanol solvent mixture. google.com This demonstrates the feasibility of using water as a primary solvent component in guanidine synthesis.

Table 2: Synthesis of N,N'-Diarylguanidines in Aqueous Media

| Product | Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Di-o-tolylguanidine | Di-o-tolylthiourea, Ammonia, O₂ | Water | 80 | 3 | 93.2 | google.com |

| Diphenylguanidine | Diphenylthiourea, Ammonia, O₂ | Water/Methanol | 50 | 6 | 92.3 | google.com |

Solvent-free approaches, often facilitated by microwave irradiation or mechanochemistry, provide further environmental benefits. rsc.orgnih.gov Microwave-mediated, solvent-free reactions have been successfully used to create complex heterocyclic systems, offering advantages such as operational simplicity and high yields. rsc.orgrsc.org Mechanochemical synthesis, which involves grinding solid reactants together, is another effective solvent-free method for preparing thioureas, which are key intermediates for guanidines. nih.gov This solid-state approach can produce N,N'-disubstituted thioureas in nearly quantitative yields in minutes, avoiding the use of hazardous liquid reactants like carbon disulfide. nih.gov

Regioselective Synthesis and Stereochemical Control in this compound Analogues

The synthesis of complex guanidine analogues often requires precise control over the placement of substituents (regioselectivity) and their three-dimensional arrangement (stereochemistry). Such control is vital for developing compounds with specific biological activities or catalytic properties.

Regioselectivity in the synthesis of unsymmetrically substituted guanidines, such as an analogue of this compound, is typically achieved through a stepwise approach. A common strategy involves the initial synthesis of a thiourea or another activated intermediate. For example, to synthesize an N-aryl, N'-alkyl guanidine, one might react 4-ethylaniline with an isothiocyanate to form N-(4-ethylphenyl)thiourea. This intermediate then reacts with a different amine to yield the unsymmetrical guanidine. This sequential process inherently directs the position of each substituent. The synthesis of N-1-naphthyl-N'-(3-ethylphenyl)guanidine showcases this principle, where distinct aryl groups are introduced sequentially to afford a specific, unsymmetrical product. nih.gov Palladium-catalyzed reactions have also been developed for the regioselective synthesis of cyclic guanidine analogues, demonstrating high levels of control in complex systems. nih.gov

Stereochemical control is paramount when synthesizing chiral guanidine analogues. Chiral guanidines are highly valued as organocatalysts in asymmetric synthesis due to their strong basicity and ability to form hydrogen bonds, which can direct the stereochemical outcome of a reaction. rsc.orgnih.govnih.gov The synthesis of a chiral analogue of this compound would involve incorporating a chiral element, such as a stereocenter in a substituent attached to the guanidine nitrogen.

The synthesis of these chiral molecules often employs one of two strategies:

Use of Chiral Precursors: A chiral amine, containing the desired stereocenter, is used as a starting material in the guanylation reaction.

Asymmetric Catalysis: A prochiral substrate is transformed using a chiral catalyst to induce enantioselectivity.

Chiral guanidine catalysts themselves are often synthesized from other readily available chiral molecules, such as amino acids or alkaloids, to ensure high enantiopurity. tcichemicals.com The development of such catalysts has enabled a wide range of enantioselective reactions, including Michael additions, aldol reactions, and cycloadditions, to proceed with high stereoselectivity. rsc.orgnih.gov

Molecular Structure, Conformation, and Tautomerism of N 4 Ethylphenyl Guanidine

X-ray Crystallographic Analysis of N-(4-Ethylphenyl)guanidine and Related Arylguanidines

In the solid state, N,N'-disubstituted guanidines have been observed to crystallize in different tautomeric forms, often with either a cis-trans or cis-cis geometry around the C-N bonds of the guanidine (B92328) core. The specific conformation adopted is influenced by the electronic properties of the substituents on the aryl rings. For instance, studies on guanidines with a 4,6-dimethylpyrimidyl group and various aniline (B41778) substituents have shown that the pKa of the aniline precursor plays a crucial role. Guanidines formed from anilines with higher pKa values (greater than 3.8) tend to adopt a cis-trans geometry. Conversely, those derived from more electron-deficient anilines (pKa below 3.2) are more likely to crystallize in a cis-cis conformation. mdpi.com Given that the pKa of 4-ethylaniline (B1216643) is around 5.0, it is plausible that this compound would favor a cis-trans conformation in the solid state.

The guanidinium (B1211019) group itself is known to be planar due to the delocalization of the positive charge across the three nitrogen atoms. wikipedia.org In the hydrochloride salt of guanidine, guanidinium chloride, the crystal structure reveals a network of N–H···Cl hydrogen bonds. wikipedia.org This propensity for forming strong hydrogen bonds is a defining characteristic of guanidines and their derivatives, playing a primary role in the organization of the crystal lattice. mdpi.com

Table 1: Representative Crystallographic Data for Related Arylguanidines

| Compound | Tautomeric Form | Key Bond Lengths (Å) | Hydrogen Bonding Motifs | Reference |

| 1,3-Diphenylguanidine | cis-trans | C=N: ~1.27-1.31 | Dimeric structures via N-H···N bonds | mdpi.com |

| 1-(3-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | cis-cis | C-N: ~1.35-1.40 | Centrosymmetric dimers | mdpi.com |

| Guanidinium Chloride | - | C-N: all equivalent | Extensive N-H···Cl network | wikipedia.org |

This table presents generalized data from related compounds to infer the potential structural characteristics of this compound.

Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques are invaluable for elucidating the molecular structure of this compound in various states.

The ¹H and ¹³C NMR spectra of this compound would provide key information about its molecular framework. Although a dedicated spectrum for this specific compound is not available, data from related structures can be used for interpretation.

In the ¹H NMR spectrum , the ethyl group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, in the downfield region, typically between 6.5 and 7.5 ppm. The protons on the guanidine nitrogens would likely appear as broad signals due to quadrupole effects and exchange phenomena, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for the ethyl group carbons and the aromatic carbons. The guanidine carbon (C=N) is particularly diagnostic, typically appearing significantly downfield, often in the range of 155-165 ppm, due to its unique electronic environment.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂ | ~2.6 (quartet) | ~28 |

| Aromatic C-H | ~7.0-7.3 (two doublets) | ~120-130 |

| Aromatic C-N | - | ~135-140 |

| Aromatic C-C₂H₅ | - | ~140-145 |

| Guanidine C=N | - | ~155-160 |

| Guanidine N-H | Broad, variable | - |

These are predicted values based on data from similar aromatic and guanidine-containing compounds.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding. The IR spectrum would be characterized by several key absorption bands.

The N-H stretching vibrations of the guanidine group are expected to appear as a broad band or multiple bands in the region of 3200-3500 cm⁻¹. The broadening of these peaks is indicative of hydrogen bonding. The C=N stretching vibration of the guanidine core typically gives rise to a strong absorption band in the range of 1600-1660 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, generally between 1000 and 1350 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the out-of-plane bending vibrations for the 1,4-disubstituted phenyl ring would be observed in the 800-850 cm⁻¹ region. researchgate.netnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Guanidine) | Stretching | 3200-3500 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-2970 | Medium |

| C=N (Guanidine) | Stretching | 1600-1660 | Strong |

| N-H (Guanidine) | Bending | 1550-1640 | Medium-Strong |

| C-N | Stretching | 1000-1350 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 800-850 | Strong |

These are expected ranges based on general IR correlation tables and data from related guanidine compounds.

Tautomeric Forms and Their Stability in this compound

Guanidine and its derivatives are known to exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For N-arylguanidines, the equilibrium between the amino and imino tautomers is of particular importance as it affects the molecule's hydrogen bonding capabilities and its interactions with biological targets. nih.gov

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the solvent environment. nih.gov In the case of this compound, the ethyl group is an electron-donating group, which would influence the electron density on the attached nitrogen atom and, consequently, the stability of the different tautomers. Studies on related systems suggest that the imino tautomer, where the double bond is exocyclic to the phenyl ring, is often the more stable form. mdpi.com Computational studies on similar systems have shown that the relative stability of tautomers is a balance between the aromaticity of the heterocyclic ring (if present) and the proton affinities of the heteroatoms involved in the hydrogen bond. nih.gov

Intra- and Intermolecular Hydrogen Bonding Networks

The guanidine group is an excellent hydrogen bond donor, with multiple N-H protons available for interaction. This leads to the formation of extensive intra- and intermolecular hydrogen bonding networks in the solid state and in solution. These interactions are crucial in determining the conformation of the molecule and its packing in the crystal lattice.

In related arylguanidines, dimeric structures formed through pairs of N-H···N hydrogen bonds are a common motif. mdpi.com In these dimers, the guanidine groups of two molecules interact to form a stable, often centrosymmetric, arrangement. The specific pattern of hydrogen bonding can be influenced by the presence of other functional groups and the steric bulk of the substituents.

For this compound, it is expected that the primary intermolecular interactions would be hydrogen bonds involving the guanidine N-H groups as donors and the nitrogen atoms of neighboring guanidine groups as acceptors. The ethylphenyl group, being largely non-polar, would likely engage in weaker van der Waals interactions. The planarity of the guanidinium core and the potential for strong, directional hydrogen bonds make this compound a candidate for the formation of well-ordered supramolecular structures.

Computational and Theoretical Investigations of N 4 Ethylphenyl Guanidine

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its lowest energy state, N-(4-ethylphenyl)guanidine is a flexible molecule with several rotatable bonds. Molecular modeling and molecular dynamics (MD) simulations are used to explore the different possible conformations and their relative energies. MD simulations, in particular, provide a dynamic view of the molecule's behavior over time at a given temperature, revealing how it flexes, bends, and rotates.

These simulations can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its shape can significantly influence its binding affinity. Force fields like AMBER or CHARMM are often used in these simulations to approximate the potential energy of the system.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and exploring potential reaction pathways. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, can provide a quantitative measure of the molecule's reactivity. nih.gov A molecule with low chemical hardness (a small HOMO-LUMO gap) is considered "soft" and more reactive. edu.krd

Furthermore, computational tools can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be mapped out. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway. For this compound, this could involve modeling its protonation, its role as a catalyst, or its participation in synthetic reactions.

Reactivity and Reaction Mechanisms of N 4 Ethylphenyl Guanidine

Fundamental Reactivity of the Guanidine (B92328) Moiety

The guanidine group, with its unique Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, exhibits a rich and versatile chemical character. ineosopen.org This structure allows for significant electron delocalization, which is central to its reactivity profile. nih.gov

The guanidine moiety is an excellent nucleophile. nih.govresearchgate.net The nucleophilicity stems from the lone pairs of electrons on the two amino-type (-NH2) nitrogens and the imino-type (=NH) nitrogen. ineosopen.orgnih.gov In N-(4-ethylphenyl)guanidine, the nitrogen atoms can readily attack electron-deficient centers. The delocalization of electron density across the C-N bonds enhances this nucleophilic character. nih.gov While primarily known for its nucleophilicity, the central carbon of the guanidine group can exhibit electrophilic properties, particularly when the nitrogen atoms are protonated or engaged in strong hydrogen bonding, which withdraws electron density from the carbon center. ineosopen.org However, this electrophilic character is much less pronounced than its nucleophilic nature. ineosopen.org

Guanidines are among the strongest organic bases, often classified as "superbases". ineosopen.orgwikipedia.org The exceptional basicity of this compound is due to the remarkable stability of its conjugate acid, the N-(4-ethylphenyl)guanidinium ion. Upon protonation of the imino nitrogen, the resulting positive charge is effectively delocalized over all three nitrogen atoms and the central carbon through resonance, a phenomenon known as Y-aromaticity. wikipedia.orgmdpi.comacademie-sciences.fr This delocalization creates a highly stable, planar, and symmetric cation. wikipedia.org

Conversely, the N-H protons on the guanidine group are weakly acidic. Deprotonation requires extremely strong bases and is not a common reactivity mode under typical conditions.

| Compound | Structure | pKa of Conjugate Acid (pKaH) in Water |

|---|---|---|

| Guanidine | HNC(NH₂)₂ | 13.6 wikipedia.org |

| Ammonia | NH₃ | 9.25 msu.edu |

| Pyridine | C₅H₅N | 5.25 msu.edu |

| Aniline (B41778) | C₆H₅NH₂ | 4.6 msu.edu |

This Lewis acidic character is crucial in organocatalysis. The guanidinium (B1211019) moiety can act as a hydrogen-bond donor, activating electrophiles by coordinating with electron-rich atoms like oxygen or nitrogen. academie-sciences.frthieme-connect.comacs.org In bifunctional catalysis, the guanidinium cation can simultaneously activate both an electrophile and a nucleophile through a network of hydrogen bonds, bringing the reactants into close proximity in the correct orientation for reaction. thieme-connect.comacs.orgnih.gov This dual activation mode is a key feature of many guanidine-catalyzed reactions. academie-sciences.frmdpi.com

Thermal Guanidine Metathesis (TGM) Reactions and Proposed Mechanisms

Thermal Guanidine Metathesis (TGM) is a reversible reaction that involves the exchange of N-substituents among guanidine molecules at elevated temperatures. rsc.orgwwu.edunih.gov This dynamic covalent chemistry allows for the redistribution of groups, eventually reaching a thermodynamic equilibrium. wwu.edu For a compound like this compound, TGM could lead to the formation of unsubstituted guanidine, N,N'-bis(4-ethylphenyl)guanidine, and N,N',N''-tris(4-ethylphenyl)guanidine.

Studies on related systems provide strong evidence that the TGM reaction proceeds through a dissociative mechanism. rsc.orgwwu.edusemanticscholar.org The proposed mechanism involves the thermal dissociation of a guanidine into a carbodiimide (B86325) and an amine. wwu.edu These intermediates can then recombine in different combinations to form new guanidine products.

Proposed Dissociative Mechanism for TGM:

Dissociation: A substituted guanidine dissociates into a carbodiimide and an amine. For a mixture containing this compound, this could involve multiple species.

Re-association: The generated carbodiimide and amine intermediates can then react with each other or with other amines and carbodiimides present in the mixture to form a new distribution of guanidine products.

The rate and equilibrium position of TGM are significantly influenced by steric hindrance around the guanidine core. rsc.orgwwu.edu Guanidines with bulky substituents tend to dissociate more readily. The presence of at least one aryl substituent on the guanidine nitrogen is often crucial for significant TGM reactivity, whereas fully alkyl-substituted guanidines show minimal reactivity under similar conditions. rsc.orgsemanticscholar.org

Mechanistic Insights into Guanidine Formation Reactions

The synthesis of this compound, like other N-arylguanidines, typically involves the guanylation of the corresponding amine, 4-ethylaniline (B1216643). organic-chemistry.org Several methods exist, each with a distinct mechanism.

One of the most common and atom-economical methods is the reaction of an amine with cyanamide (B42294) (H₂NCN). organic-chemistry.org This reaction is often catalyzed by Lewis or Brønsted acids.

Mechanism of Acid-Catalyzed Guanylation with Cyanamide:

Activation of Cyanamide: A proton or Lewis acid coordinates to the nitrile nitrogen of cyanamide, making the nitrile carbon more electrophilic.

Nucleophilic Attack: The nitrogen atom of 4-ethylaniline attacks the activated nitrile carbon.

Proton Transfer: A series of proton transfers occurs, leading to the formation of the guanidinium ion product.

Deprotonation: Final deprotonation yields the neutral this compound.

Another prevalent method is the addition of an amine to a carbodiimide. For instance, 4-ethylaniline could be added to a carbodiimide like N,N'-diisopropylcarbodiimide, often catalyzed by metal complexes or strong acids. acs.orgresearchgate.net The mechanism generally involves the activation of the carbodiimide followed by nucleophilic attack by the amine. acs.org

Proposed Mechanism for Metal-Catalyzed Addition to Carbodiimide:

Amido Complex Formation: The amine reacts with the metal catalyst to form a metal-amido active species. researchgate.net

Insertion: The C=N double bond of the carbodiimide inserts into the metal-nitrogen bond of the amido complex. acs.orgresearchgate.net

Protonolysis: The resulting metal-guanidinate complex reacts with another molecule of the amine (protonolysis), releasing the trisubstituted guanidine product and regenerating the metal-amido catalyst. acs.org

These mechanisms highlight the versatility of amines as nucleophiles in constructing the guanidine core, with the specific pathway depending on the chosen guanylating agent and catalyst.

Structure Activity Relationship Sar Studies of N 4 Ethylphenyl Guanidine Derivatives and Analogs

Influence of the 4-Ethylphenyl Moiety on Molecular Interactions

The 4-ethylphenyl group in N-(4-ethylphenyl)guanidine plays a significant role in defining the molecule's interaction with its biological targets. The ethyl group at the para position of the phenyl ring contributes to the lipophilicity of the compound. This increased lipophilicity can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within receptor binding sites. Research on arylguanidines has shown that lipophilic substituents at the 4-position can be favorable for binding at certain receptors, such as the 5-HT3 receptor.

The ethyl group's size and conformation can also introduce steric effects that influence how the molecule fits into a binding site. The orientation of the 4-ethylphenyl group relative to the guanidine (B92328) core can either facilitate or hinder optimal binding, depending on the specific topology of the receptor.

Impact of Substitutions on the Phenyl Ring on Biological or Catalytic Activities

Modifications to the phenyl ring of this compound analogs have a profound impact on their biological and catalytic activities. The nature, position, and electronic properties of substituents can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring alter the electron density of the aromatic system and the basicity of the guanidine group. For instance, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be a key factor in their inhibitory activity against the FOXM1 protein. Specifically, compounds bearing a cyano (-CN) group, an EWG, showed significant activity, suggesting that a reduction in electron density on the phenyl ring is favorable for binding.

The position of the substituent is also critical. In some classes of arylguanidines, substituents at the meta-position are preferred over those at the para-position for certain receptor interactions. Conversely, for binding to 5-HT3 receptors, lipophilic substituents at the 4-position have been found to be advantageous. The steric bulk of the substituent can also play a role, with larger groups potentially hindering binding through steric hindrance or, conversely, promoting binding by occupying a specific hydrophobic pocket.

| Substituent | Position | Electronic Effect | Impact on Activity (Example) |

| Cyano (-CN) | 2 | Electron-withdrawing | Decreased FOXM1 expression in a triple-negative breast cancer cell line. |

| Nitro (-NO2) | 3 | Electron-withdrawing | Enhanced DNA binding energy in some cyclopropyl-linked guanidine derivatives. |

| Methyl (-CH3) | 4 | Electron-donating | Enhanced DNA interaction through hydrophobic and van der Waals forces in some derivatives. |

| Bromo (-Br) | 4 | Electron-withdrawing (inductive), Electron-donating (resonance) | In combination with a 4-methyl group, demonstrated the strongest DNA binding energy in a series of cyclopropyl-linked guanidines. |

Role of N-Substitution Patterns on Guanidine Core Activity

Substitution on the nitrogen atoms of the guanidine core is a key strategy for modulating the activity of this compound derivatives. The guanidine group has multiple nitrogen atoms that can be substituted, leading to a wide range of analogs with different properties.

N-alkylation can significantly impact the basicity, lipophilicity, and hydrogen bonding capacity of the guanidine moiety. For example, in a study of guanidine alkyl derivatives, N,N-dimethyl guanidine was found to enhance the field-stimulated release of norepinephrine, whereas N,N'-dimethyl guanidine was inactive. This highlights the importance of the specific substitution pattern on the guanidine nitrogens for biological activity. The latter compound, propyl guanidine, was also without effect and even blocked the stimulatory effect of an equimolar concentration of guanidine.

The introduction of bulky substituents on the guanidine nitrogens can also influence the conformational flexibility of the molecule, which can in turn affect its ability to adopt the optimal conformation for receptor binding. The protonation state of the guanidine group is crucial for its function, and N-substitution can alter the pKa of the guanidinium (B1211019) ion, thereby affecting the proportion of the charged species at a given pH.

Correlation between Electronic Properties and Observed Activities

The electronic properties of this compound and its analogs are intrinsically linked to their biological and catalytic activities. The distribution of electron density within the molecule, as influenced by its various substituents, governs its reactivity, binding affinity, and mechanism of action.

Substituents on the phenyl ring can exert their electronic influence through inductive and resonance effects. Electron-withdrawing groups can decrease the electron density on the phenyl ring and may enhance interactions with electron-rich domains in a target protein. Conversely, electron-donating groups increase the electron density and may favor interactions with electron-deficient regions.

Quantum-chemical calculations have been employed to study the electronic effects of guanidine substitution on the reactivity of heterocyclic dienes in cycloaddition reactions. These studies have shown that the position of the guanidine substituent plays a significant role in its electronic influence and that protonation of nitrogen-containing substituents increases the reactivity of the dienes. The delocalization of the positive charge in the protonated guanidinium group, often referred to as "Y-aromaticity," contributes to its stability and its ability to participate in noncovalent interactions.

Molecular electrostatic potential (MEP) maps can be used to visualize the electron density distribution and predict how different substituents will affect intermolecular interactions. For example, MEP maps have shown that the electron-withdrawing effect of a nitro group on a phenylacetamide ring is not as strong as that of a cyano group, potentially explaining differences in their ability to bind to a target protein.

Exploration of Chirality in Guanidine Derivatives

Chirality, or the "handedness" of a molecule, can have a profound impact on the biological activity of guanidine derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors.

The introduction of a stereocenter into a guanidine derivative, for instance, by using a chiral amine in its synthesis, can lead to enantiomers with distinct biological activities. In a study of chiral neonicotinoid analogs containing a nitroguanidine (B56551) moiety, the R and S enantiomers displayed notable differences in their insecticidal activity. Generally, the non-cyclic R enantiomers showed higher insecticidal activity.

The three-dimensional arrangement of atoms in a chiral molecule determines how it interacts with its target. One enantiomer may bind with high affinity to a receptor, leading to a desired therapeutic effect, while the other enantiomer may bind with lower affinity, have no effect, or even produce undesirable side effects. Therefore, the synthesis and biological evaluation of enantiomerically pure guanidine derivatives are crucial for developing safe and effective therapeutic agents. The study of chirality in guanidine derivatives is an active area of research, with the potential to unlock new therapeutic opportunities.

Biological Target Interaction and Mechanistic Elucidation of N 4 Ethylphenyl Guanidine Analogs

Mechanisms of Antimicrobial Action for Guanidine (B92328) Derivatives

Guanidine derivatives have emerged as a significant class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including both non-resistant and antibiotic-resistant strains. nih.gov Their efficacy stems from a multi-pronged approach that targets fundamental bacterial structures and processes. The cationic nature of the guanidinium (B1211019) group is a key determinant of their antimicrobial properties, facilitating interactions with the negatively charged components of bacterial cells.

Bacterial Cell Membrane Interactions and Depolarization

The primary and most widely accepted mechanism of antimicrobial action for guanidine derivatives involves their interaction with and subsequent disruption of the bacterial cell membrane. The bacterial cytoplasmic membrane, rich in anionic phospholipids, presents a key target for the cationic guanidinium headgroups of these compounds.

The initial interaction is electrostatic, where the positively charged guanidine moiety is attracted to the negatively charged bacterial cell surface. This is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer. This insertion disrupts the highly organized structure of the membrane, leading to a cascade of detrimental effects. One of the most significant consequences of this disruption is the depolarization of the cell membrane. The influx and efflux of ions across the membrane are no longer properly regulated, leading to a collapse of the membrane potential. This loss of membrane potential is critical, as it dissipates the proton motive force, which is essential for vital cellular processes such as ATP synthesis, nutrient transport, and motility. Studies on antimicrobial peptidomimetics have shown that chimeras containing guanidino groups exhibit greater disruptive activity on model bacterial cytoplasmic membranes compared to their amino group-containing counterparts, highlighting the importance of the guanidinium cation in this process. nih.gov For instance, the guanidine derivative isopropoxy benzene (B151609) guanidine (IBG) has been shown to disrupt the cell membrane potential in S. aureus. nih.gov

The accumulation of these guanidine derivatives within the lipid bilayer can lead to the formation of pores or channels, further compromising the membrane's integrity. mdpi.com This increased permeability results in the leakage of essential intracellular components, such as ions, metabolites, and even macromolecules like RNA and proteins, ultimately leading to cell death. mdpi.com

Enzyme Inhibition as a Therapeutic Strategy (e.g., Signal Peptidase IB, α-Amylase, α-Glucosidase)

Signal Peptidase IB: While the direct inhibition of Signal Peptidase IB by N-(4-ethylphenyl)guanidine has not been extensively detailed in the available literature, it is known that this enzyme is a crucial target for the development of new antibiotics. Signal Peptidase IB is essential for the processing of pre-proteins in bacteria, and its inhibition would disrupt protein secretion and cell wall synthesis. The general principle of targeting bacterial enzymes suggests that guanidine derivatives could be designed to fit into the active site of Signal Peptidase IB, thereby blocking its function. Some inhibitors of signal peptide peptidases, which are mechanistically related to signal peptidases, have been identified. nih.govnih.govplos.org

α-Amylase and α-Glucosidase: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govnih.gov Several guanidine derivatives have been investigated for their potential to inhibit these enzymes. For example, a series of N, N', N''-trisubstituted ferrocenyl guanidines were synthesized and evaluated for their antidiabetic properties. nih.gov Within this series, compound MG12 demonstrated significant inhibitory activity against α-amylase, while MG10 was a potent inhibitor of α-glucosidase. nih.gov The inhibitory action of these compounds is believed to occur through their binding to the active sites of these enzymes, preventing the breakdown of complex carbohydrates into absorbable simple sugars. rsc.orgyoutube.com

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| MG12 | α-Amylase | Greater ability to inhibit than other compounds in the series. nih.gov |

| MG10 | α-Glucosidase | Greater ability to inhibit than other compounds in the series. nih.gov |

Disruption of Cellular Processes and Pathways

The antimicrobial activity of guanidine derivatives extends beyond membrane and enzyme interactions to the disruption of various other essential cellular processes and pathways. The initial damage to the cell membrane can trigger a cascade of secondary effects that contribute to bacterial cell death.

The disruption of the bacterial cell membrane can lead to significant intracellular metabolic disturbances. nih.gov The uncontrolled movement of ions and the leakage of metabolites disrupt the delicate balance required for normal cellular function. Furthermore, some guanidine compounds have been observed to promote the accumulation of other substances, such as colistin, which can lead to an increase in the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids, through oxidative stress. This accumulation of intracellular ROS can be a terminal step leading to bacterial death. nih.gov

Guanidine itself, at high concentrations, is known to be a protein denaturant. nih.gov While therapeutic concentrations of guanidine derivatives are much lower, their interaction with proteins may still lead to conformational changes that impair function. The ability of the guanidinium group to form strong non-covalent interactions, such as hydrogen bonds and charge pairing, allows it to bind to various biological macromolecules and potentially disrupt their normal interactions and functions. sci-hub.se

Mechanisms of Anti-Cancer Properties of Guanidine Derivatives

In addition to their antimicrobial effects, guanidine derivatives have demonstrated promising anti-cancer properties. Their mechanisms of action in cancer cells are multifaceted and involve the modulation of key cellular pathways that control cell growth, proliferation, and survival.

Induction of Apoptosis Pathways

A primary mechanism by which guanidine derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation.

Several studies have shown that guanidine derivatives can trigger apoptotic cell death in various cancer cell lines. For example, a 3,4′-bis-guanidinium diphenyl derivative was found to induce apoptosis in colorectal cancer cells. mdpi.com Another study on synthetic guanidines containing a 1,3-diphenylpropenone core demonstrated that these compounds are potent inducers of apoptosis in human leukemia cells. nih.gov The apoptotic process induced by these compounds is often mediated by the activation of caspases, which are a family of proteases that play a central role in the execution of apoptosis. nih.gov Specifically, the activation of the initiator caspase-9 and the executioner caspase-3 has been observed, coupled with the release of cytochrome c from the mitochondria. nih.gov The release of cytochrome c is a critical event in the intrinsic pathway of apoptosis.

Furthermore, some guanidine derivatives have been shown to induce cell cycle arrest, which can also contribute to their anti-proliferative effects. For instance, a guanidine compound containing an N-tosyl group and a morpholine (B109124) ring was found to arrest leukemia cells in the G2-M phase of the cell cycle. nih.gov

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3,4′-bis-guanidinium diphenyl derivative | Colorectal cancer cells | Induction of apoptosis. | mdpi.com |

| Mono-guanidinium compounds (3 and 4) | HL-60 cells | Stronger apoptotic effect (82% and 92%, respectively) compared to bis-guanidinium compounds. | mdpi.com |

| Guanidines with 1,3-diphenylpropenone core (6f and 6i) | Human U-937 leukemia cells | Potent apoptosis inducers, mediated by activation of caspase-9 and caspase-3, and release of cytochrome c. | nih.gov |

| Guanidine with N-tosyl group and morpholine ring (6e) | Leukemia cells | Cell cycle arrest in the G2-M phase. | nih.gov |

Interaction with Key Biological Macromolecules

The anti-cancer activity of guanidine derivatives is also attributed to their ability to interact with and modulate the function of key biological macromolecules, including DNA and various proteins involved in signaling pathways that are critical for cancer cell survival and proliferation.

The guanidine moiety is considered a privileged scaffold in anti-cancer drug development due to its ability to interact with the phosphate (B84403) residues within the minor groove of the DNA helix. nih.gov These interactions, which can be mediated through intercalation, groove binding, or electrostatic forces, can interfere with essential biological processes such as DNA replication and transcription, ultimately leading to cytotoxic effects in cancer cells. nih.govrsc.org Novel cyclopropyl-linked guanidine derivatives have been designed and synthesized with DNA binding as a mechanistic foundation for their anti-cancer potential. nih.gov

In addition to DNA, guanidine derivatives can target and inhibit key proteins in oncogenic signaling pathways. For instance, the 3,4′-bis-guanidinium diphenyl derivative mentioned earlier was found to inhibit ERK1/2 signaling, EGFR activation, as well as Src, STAT3, and Akt phosphorylation. mdpi.com These pathways are frequently hyperactivated in cancer and play a crucial role in promoting cell proliferation, survival, and metastasis. The ability of guanidine derivatives to engage in non-covalent interactions, such as hydrogen bonding and cation–π interactions, with anionic groups like carboxylates and phosphates on proteins underpins their capacity to modulate the function of these key macromolecules. nih.govrsc.org

Studies on Efflux Pump Inhibition by Guanidine-Containing Compounds

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, conferring multidrug resistance (MDR). nih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.gov The guanidinium group is a key feature in molecules that interact with these pumps.

Guanidine-containing compounds are known substrates for certain families of efflux pumps, particularly the Small Multidrug Resistance (SMR) family. nih.govasm.org SMR pumps are small membrane proteins that can export toxic compounds, including guanidinium cations and quaternary ammonium (B1175870) compounds (QACs) used as disinfectants. nih.govasm.org

Studies have identified specific SMR pumps, such as SugE/Gdx in E. coli and GdnCD in Bacillus subtilis, that recognize and transport the guanidinium cation. nih.govasm.org The expression of these pumps is often regulated by guanidine-specific riboswitches, which are RNA elements that bind directly to guanidine to control the translation of the pump's mRNA. nih.govresearchgate.net This regulatory link underscores the specific interaction between guanidine and these bacterial resistance mechanisms. While this research primarily identifies guanidinium as a substrate, this knowledge is crucial for designing guanidine-based compounds that could act as competitive inhibitors, blocking the pump and preventing the efflux of co-administered antibiotics. nih.gov

Guanidinium-rich molecular transporters, such as cell-penetrating peptides like d-octaarginine, represent another strategy to overcome efflux-mediated resistance. acs.org By conjugating a drug susceptible to efflux with a highly water-soluble, guanidinium-rich transporter, the conjugate can bypass the efflux mechanism and achieve higher intracellular concentrations. acs.org

| Protein/Regulator | Organism | Family | Interaction with Guanidinium | Reference |

|---|---|---|---|---|

| SugE (Gdx) | Escherichia coli | SMR Efflux Pump | Exports guanidinium cations and QACs. | asm.org |

| GdnCD (YkkCD) | Bacillus subtilis | SMR Efflux Pump | Confers resistance to guanidinium and other QACs when expressed in E. coli. | nih.gov |

| Guanidine II Riboswitch | Enterobacterales | RNA Regulator | Binds guanidinium to regulate the expression of associated SMR pumps like SugE. | nih.govasm.org |

Advanced Applications of N 4 Ethylphenyl Guanidine in Chemical Sciences

Role in Organic Synthesis as Reagents and Building Blocks

The guanidine (B92328) moiety is a powerful functional group in organic synthesis, primarily valued for its exceptional Brønsted basicity, often placing guanidines in the category of "superbases". google.com This strong basicity, combined with steric hindrance that can be introduced by substituents, allows compounds like N-(4-ethylphenyl)guanidine to function as highly effective non-nucleophilic bases. google.comresearchgate.net In this capacity, they can deprotonate a wide range of carbon and heteroatom acids to facilitate reactions such as eliminations, condensations, and isomerizations, without the competing side reactions of nucleophilic attack that can occur with conventional bases like alkoxides or amines. researchgate.net

Beyond their role as bases, guanidines, including N-aryl derivatives like this compound, are crucial building blocks for the construction of nitrogen-containing heterocyclic compounds. acs.orgsemanticscholar.org Heterocycles are foundational scaffolds in pharmaceuticals and functional materials. The three nitrogen atoms of the guanidine core can participate in cyclization reactions with bifunctional electrophiles to yield a diverse array of five- and six-membered rings. semanticscholar.org For instance, guanidines react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines, a core structure in many biologically active molecules. semanticscholar.orgbarbatti.org The Biginelli reaction, a classic multicomponent reaction, can utilize guanidine derivatives to synthesize dihydropyrimidinones, showcasing their utility in creating molecular complexity in a single step. barbatti.org

The synthesis of N,N'-diaryl guanidines can be achieved through modern catalytic methods, such as the copper-catalyzed arylation of guanidine nitrate (B79036) with aryl halides. acs.orgnih.gov This approach allows for the construction of both symmetrical and unsymmetrical derivatives, highlighting the modularity of guanidine synthesis.

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper-Catalyzed N-Arylation | Guanidine Nitrate + Aryl Halide (e.g., 4-ethylphenyl iodide) | Effective for both aryl iodides and bromides; allows for synthesis of symmetrical and unsymmetrical products. | acs.orgnih.gov |

| Guanidinylation of Amines | Amine (e.g., 4-ethylaniline) + Guanidinylating Agent (e.g., N,N'-bis(Boc)-N''-triflylguanidine) | A common and versatile method for introducing the guanidine group onto a primary or secondary amine. | rsc.org |

| From Thioureas | N-Aryl Thiourea (B124793) + Amine (in the presence of a thiophilic agent like HgCl₂) | A classical method involving the conversion of a thiourea to a guanidine. | rsc.org |

Catalytic Applications

The versatile chemical nature of the guanidine functional group has led to its emergence as a privileged structure in catalysis. Both the neutral guanidine and its protonated guanidinium (B1211019) form can act as potent catalysts in a variety of organic transformations.

In the field of asymmetric synthesis, chiral guanidines have become powerful organocatalysts. researchgate.netrsc.orgnih.gov Their efficacy stems from their dual ability to act as strong Brønsted bases and as hydrogen-bond donors. rsc.orgnih.gov When a chiral guanidine catalyst deprotonates a pronucleophile, it forms a chiral ion pair. The resulting chiral guanidinium cation can then coordinate to the electrophile through a network of hydrogen bonds, creating a highly organized, chiral environment for the key bond-forming step. nih.govmdpi.com This bifunctional activation mode, simultaneously activating the nucleophile by deprotonation and the electrophile by hydrogen bonding, is highly effective for achieving high levels of stereocontrol. nih.govnih.gov

While this compound itself is achiral, it serves as a structural scaffold that can be rendered chiral through modification. Chiral guanidines, often featuring bicyclic or acyclic designs derived from chiral amines, have been successfully applied to a wide range of enantioselective reactions, including Michael additions, Mannich reactions, and aza-Henry reactions. mdpi.comnih.govresearchgate.net

Phase-transfer catalysis (PTC) is a valuable technique for reacting water-soluble and organic-soluble reactants by transporting a reactant from one phase to another where the reaction occurs. Chiral guanidinium salts are emerging as a new class of highly efficient phase-transfer catalysts. acs.orgsemanticscholar.orgnih.gov Unlike traditional quaternary ammonium (B1175870) or phosphonium (B103445) salts which feature sp³-hybridized cationic centers, the sp²-hybridized central carbon of the guanidinium cation provides a planar, charge-delocalized structure. acs.orgsemanticscholar.org This structure allows for effective ion pairing with anionic nucleophiles, which can then be shuttled into an organic phase.

Chiral guanidinium salts have demonstrated remarkable efficiency in asymmetric alkylations and Michael additions under phase-transfer conditions, often requiring low catalyst loadings. google.comacs.orgnih.gov The N-aryl substituents on the guanidinium core, such as the 4-ethylphenyl group, can be tailored to fine-tune the catalyst's solubility, steric properties, and electronic environment, thereby influencing its catalytic activity and selectivity.

As potent Brønsted bases, guanidines are exemplary organocatalysts for a multitude of chemical transformations. thieme-connect.comresearchgate.net The mechanism typically involves the deprotonation of a substrate by the guanidine to generate a reactive nucleophile. thieme-connect.com The resulting protonated guanidinium ion then acts as a counterion that can stabilize the transition state, often through hydrogen bonding. nih.govresearchgate.net

Guanidine catalysts have been employed in:

Michael Additions: Catalyzing the conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated compounds. nih.govresearchgate.net

Henry (Nitroaldol) Reactions: Facilitating the addition of nitroalkanes to carbonyl compounds. mdpi.com

Ring-Opening Polymerization: Acting as highly active catalysts for the polymerization of cyclic esters like lactide, offering a metal-free alternative to traditional organometallic catalysts. acs.org

Aza-Henry Reactions: Catalyzing the addition of nitroalkanes to imines to produce valuable β-nitroamines. nih.govmdpi.com

The strong basicity and tunable nature of N-aryl guanidines like this compound make them ideal candidates for these and other base-catalyzed transformations. researchgate.net

| Catalytic Mode | Active Species | Mechanism of Action | Typical Reactions |

|---|---|---|---|

| Brønsted Base Catalysis | Neutral Guanidine | Deprotonation of a pronucleophile to generate a reactive anion. | Michael Addition, Henry Reaction, Ring-Opening Polymerization |

| Hydrogen-Bond Donor Catalysis | Guanidinium Cation | Activation of an electrophile via hydrogen bonding, often in a bifunctional manner with the generated nucleophile. | Asymmetric Michael Addition, Asymmetric aza-Henry Reaction |

| Phase-Transfer Catalysis | Guanidinium Salt | Forms a lipophilic ion pair with an aqueous-phase anion, transporting it to the organic phase for reaction. | Asymmetric Alkylation, Conjugate Additions |

Exploration in Materials Science and Engineering

The unique properties of the guanidinium group extend beyond catalysis into the realm of materials science, particularly in the design of systems for molecular recognition and sensing.

The protonated guanidinium cation is an exceptional motif for anion recognition. nih.govresearchgate.net Its planar structure and multiple N-H protons allow it to act as a powerful bidentate hydrogen-bond donor, forming strong and specific non-covalent interactions with oxoanions such as carboxylates, phosphates, and sulfates. nih.govnih.gov This interaction mimics the function of the arginine side chain in proteins, which plays a critical role in binding anionic substrates and guests in biological systems. nih.gov

This robust binding capability has been harnessed to create artificial receptors and chemical sensors. barbatti.orgacs.org By attaching a chromophore or fluorophore to an aryl guanidine scaffold, such as the this compound framework, a sensor can be designed where anion binding induces a detectable change in the optical properties (color or fluorescence) of the molecule. barbatti.orgacs.org Upon binding an anion, the electronic environment of the guanidinium group is altered, which in turn modulates the photophysical properties of the attached signaling unit. barbatti.org

Use in Advanced Organic Materials

The integration of guanidine moieties into organic molecules is a strategy for tuning their electronic and structural properties, making them candidates for advanced organic materials. The this compound structure combines a tunable aromatic ring with the highly basic guanidine group. This combination can be exploited in the design of materials with specific functions.

Guanidinate ligands, the deprotonated form of guanidines, are effective for creating stable organometallic complexes. These complexes have potential applications in catalysis and materials science due to their controlled steric and electronic properties. The electronic delocalization within the guanidinate ligand system can be finely tuned, influencing the properties of the resulting material. Furthermore, the strong basicity of the guanidine group, which arises from the resonance stabilization of its protonated form, makes it a valuable component in organocatalysis and as a superbase in various chemical transformations. The ethylphenyl group in this compound can further modify these properties, influencing solubility and intermolecular interactions within a material matrix.

Potential for Electronic and Photonic Applications (e.g., OLEDs)

Aryl guanidines are being investigated for their photophysical properties, which are crucial for applications in electronics and photonics. The guanidine group acts as a powerful electron-donating group, which can significantly influence the electronic structure of the attached aromatic system. This donor-acceptor relationship is fundamental to the design of chromophores used in organic light-emitting diodes (OLEDs) and other photonic devices.

Theoretical studies on fluorophores containing a guanidine subunit attached to a single benzene (B151609) ring show that the guanidino group can modulate the absorption and emission wavelengths of the molecule. Protonation of the guanidine group typically leads to a significant blue shift (hypsochromic shift) in both absorption and emission spectra, with a large Stokes shift often exceeding 100 nm. irb.hr This pH-dependent fluorescence suggests potential applications in sensor technology.

While research has not specifically detailed the use of this compound in OLEDs, its structural features are relevant. The core N-phenylguanidine structure provides the necessary electronic properties that could be harnessed in host or emissive layers of an OLED device. The ethyl group offers a way to enhance solubility and film-forming characteristics, which are critical for the fabrication of solution-processed devices.

Below is a table summarizing the calculated photophysical properties of related guanidine-substituted benzene fluorophores, illustrating the influence of the guanidine group.

| Compound Type | Calculated Absorption Max (λ_abs) | Calculated Emission Max (λ_em) | Key Feature |

| Guanidine-SBFs | ~400-420 nm | ~525-541 nm | Strong electron-donating guanidine group. irb.hr |

| Protonated Guanidine-SBFs | Shorter λ_abs | Shorter λ_em | Hypsochromic shift upon protonation. irb.hr |

Note: Data is based on theoretical modeling of related single-benzene fluorophores (SBFs) and serves to illustrate the potential properties of this class of compounds.

Application as Biochemical Probes

The guanidinium group is a key player in molecular recognition within biological systems, primarily due to its ability to mimic the side chain of arginine. This allows it to form strong hydrogen bonds and electrostatic interactions with anionic groups like phosphates, carboxylates, and sulfates, which are abundant in biomolecules such as DNA, RNA, and proteins.

Molecules containing an aryl-guanidine structure can act as probes for these biomolecular targets. mdpi.com The planar aromatic portion of the molecule, such as the ethylphenyl group in this compound, can facilitate intercalation or groove-binding with nucleic acids, while the positively charged guanidinium group anchors the molecule to the phosphate (B84403) backbone. mdpi.com This dual-interaction capability makes them promising scaffolds for designing fluorescent probes to report on biological events or environments. nih.gov

The development of such probes often involves attaching the guanidino-aryl moiety to a fluorophore. The binding event can then be signaled by a change in fluorescence intensity, wavelength, or lifetime. Given these principles, this compound could serve as a foundational fragment for the synthesis of more complex biochemical probes designed to target specific biological macromolecules. nih.govnih.gov

Potential in Agrochemical Research (e.g., Pesticides, Fungicides)

Guanidine derivatives have been explored for their potential in agrochemical applications, including as insecticides and fungicides. google.com The biological activity of these compounds often stems from their ability to interact with critical physiological targets in pests or fungi. Patents have described insecticidal compositions containing guanidine derivatives with general structures that could include this compound. google.com These compounds can be effective against a range of agricultural pests.

Similarly, related structures like phenylamidine compounds have been patented for their use in controlling phytopathogenic fungi, particularly rust diseases in crops. google.com The mechanism of action for these compounds can vary, but the guanidine or amidine group is often crucial for the molecule's biological activity.

The research into this compound for these specific uses is not extensively documented in public literature; however, its structural similarity to known active compounds suggests it could be a viable candidate for screening and development in agrochemical research programs. The ethylphenyl group could modulate the compound's lipophilicity, affecting its uptake and transport in plants and target organisms.

Future Research Directions and Unexplored Avenues for N 4 Ethylphenyl Guanidine Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of guanidine (B92328) derivatives, including N-(4-ethylphenyl)guanidine, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. A primary future objective is the development of novel synthetic routes that are not only more efficient in terms of yield and time but are also aligned with the principles of green chemistry.

Researchers are expected to focus on one-pot synthesis methods, which streamline the production process by combining multiple reaction steps into a single procedure without isolating intermediates. benthamdirect.comingentaconnect.comresearchgate.net This approach significantly reduces solvent usage, energy consumption, and waste generation. researchgate.net Future pathways may explore the use of environmentally benign and recyclable reagents and catalysts. benthamdirect.comingentaconnect.com For instance, the application of solid-supported catalysts or metal-free catalytic systems could offer advantages in terms of cost-effectiveness and environmental impact. researchgate.net The exploration of solvent-free reaction conditions or the use of water as a solvent represents another promising avenue for sustainable synthesis. researchgate.net Methodologies that show high tolerance for various functional groups will be particularly valuable, as they will allow for the creation of a diverse library of this compound derivatives for further study. researchgate.net

In-depth Investigations into Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely employ a combination of experimental techniques and advanced computational modeling to unravel these complex processes.

Computational chemistry, particularly density functional theory (DFT) calculations, will be instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies. researchgate.netrsc.orgmdpi.com These theoretical studies can provide insights into the roles of catalysts, the effects of substituents, and the influence of reaction conditions at a molecular level. rsc.org For example, computational models can elucidate the nuanced mechanisms of nucleophilic attack, intramolecular cyclizations, and other key transformations involving the guanidine moiety. researchgate.netnih.gov By simulating reaction dynamics, researchers can predict the most favorable conditions for desired outcomes, thereby reducing the need for extensive empirical experimentation. rsc.org Such in-depth mechanistic studies will not only refine the synthesis of this compound but also contribute to the broader understanding of guanidine chemistry.

Elucidation of Advanced Structure-Activity-Mechanism Relationships

Understanding the relationship between the chemical structure of this compound derivatives and their biological or chemical activity is fundamental to their development for specific applications. Future research will move towards a more sophisticated elucidation of these structure-activity relationships (SAR).

Comprehensive SAR studies will involve the synthesis and evaluation of a wide array of analogs with systematic modifications to the this compound scaffold. oncodesign-services.com This includes altering the substitution pattern on the phenyl ring, modifying the guanidine group itself, and introducing conformational constraints. nih.gov By correlating these structural changes with measured activities—be it receptor binding, enzyme inhibition, or catalytic efficacy—researchers can identify the key molecular features responsible for a desired effect. oncodesign-services.commonash.edu Advanced analytical techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, will be employed to create predictive models that can guide the design of more potent and selective compounds. mdpi.com These studies will provide a detailed roadmap for optimizing the properties of this compound for various applications, from medicinal chemistry to materials science. oncodesign-services.comresearchgate.net

Rational Design of this compound Derivatives with Tuned Properties

Building upon a solid foundation of mechanistic and SAR data, the rational design of this compound derivatives with precisely tailored properties represents a major frontier. This forward-looking approach leverages computational tools and synthetic chemistry to create molecules with enhanced performance for specific functions.

The design process will likely begin with in silico modeling, where potential derivatives are virtually screened for desired attributes such as binding affinity to a biological target or specific electronic properties. nih.govresearchgate.net Molecular docking simulations can predict how a designed molecule will interact with a protein's active site, allowing for the optimization of intermolecular interactions like hydrogen bonding and hydrophobic contacts. researchgate.netnih.govrsc.org Once promising candidates are identified computationally, they can be synthesized and experimentally validated. This iterative cycle of design, synthesis, and testing is a powerful paradigm for accelerating the discovery of novel compounds. nih.gov Potential applications for such rationally designed derivatives are vast, including the development of new therapeutic agents, highly selective catalysts, or functional materials with unique optical or electronic properties. nih.govjocpr.comsci-hub.se

Exploration of Novel Academic Applications in Emerging Fields

The unique chemical properties of the guanidinium (B1211019) group—its strong basicity, ability to form multiple hydrogen bonds, and capacity for molecular recognition—position this compound and its derivatives as versatile tools for exploration in a variety of emerging scientific fields. jocpr.comresearchgate.netscripps.edu

In supramolecular chemistry, the guanidinium moiety can serve as a building block for constructing complex, self-assembling architectures through non-covalent interactions. researchgate.net These assemblies could find applications in areas such as anion sensing, molecular transport, and the development of responsive materials. The ability of guanidinium groups to bind to anionic species like phosphates suggests potential applications in biochemistry, for example, as probes for studying DNA or RNA interactions or as inhibitors of enzymes that process phosphate-containing substrates. nih.govmdpi.com Furthermore, the catalytic potential of guanidine compounds is an area ripe for exploration. This compound derivatives could be developed as novel organocatalysts for a range of chemical transformations, offering a metal-free alternative to traditional catalytic systems. scripps.eduresearchgate.net As research progresses, it is anticipated that the versatility of this compound will lead to its application in unforeseen areas of chemical and biological science.

Q & A

Q. What are the recommended safety protocols for handling N-(4-ethylphenyl)guanidine in laboratory settings?

Methodological Answer:

- Dust/Aerosol Control : Use local exhaust ventilation when handling powdered forms to minimize inhalation risks, as aryl-substituted guanidines may generate respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritation per GHS classification) .